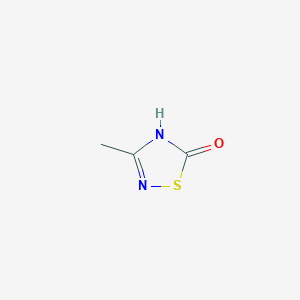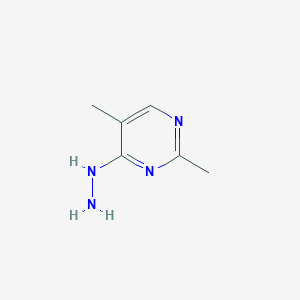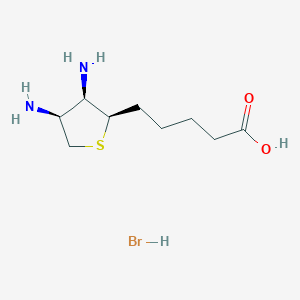
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and multiple amine groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide typically involves multi-step organic synthesis. One common method includes the formation of the tetrahydrothiophene ring through a cyclization reaction, followed by the introduction of amine groups via nucleophilic substitution reactions. The final step often involves the addition of hydrobromic acid to form the hydrobromide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine groups or the thiophene ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield modified amine groups or a reduced thiophene ring.
Applications De Recherche Scientifique
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its interaction with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide involves its interaction with specific molecular targets and pathways. The amine groups and the sulfur atom in the thiophene ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: This compound shares a similar pentanoic acid backbone but differs in the functional groups attached to the ring structure.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound has a similar stereochemistry but features a different ring system and functional groups.
Uniqueness
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is unique due to its combination of a tetrahydrothiophene ring and multiple amine groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H19BrN2O2S |
|---|---|
Poids moléculaire |
299.23 g/mol |
Nom IUPAC |
5-[(2R,3R,4S)-3,4-diaminothiolan-2-yl]pentanoic acid;hydrobromide |
InChI |
InChI=1S/C9H18N2O2S.BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;/h6-7,9H,1-5,10-11H2,(H,12,13);1H/t6-,7-,9-;/m1./s1 |
Clé InChI |
PLWPYUCCJAASAU-JJVRHELESA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](S1)CCCCC(=O)O)N)N.Br |
SMILES canonique |
C1C(C(C(S1)CCCCC(=O)O)N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


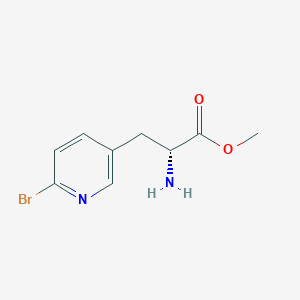
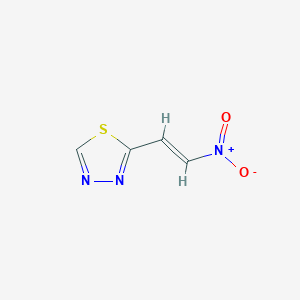
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
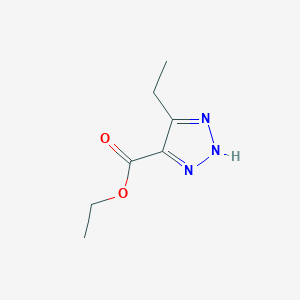
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
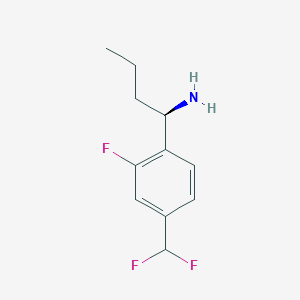
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)


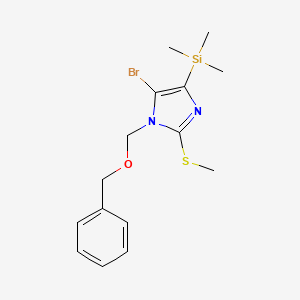
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
